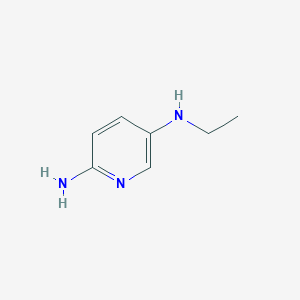![molecular formula C6H12ClF3N2 B13859575 [3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride](/img/structure/B13859575.png)
[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride is a chemical compound with the molecular formula C6H11F3N2·HCl. It is derived from 2-Cyclopenten-1-one and is used in the synthesis of various pharmacologically active compounds, including LY354740, a glutamate receptor agonist with anticonvulsant and anxiolytic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride typically involves the reaction of 2-Cyclopenten-1-one with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a trifluoromethylating agent to introduce the trifluoromethyl group into the cyclopentyl ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various trifluoromethylated cyclopentyl derivatives, hydrazine derivatives, and substituted cyclopentyl compounds.
Applications De Recherche Scientifique
[3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibition and receptor binding.
Medicine: It plays a role in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of [3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [3-(Trifluoromethyl)cyclopentyl]amine Hydrochloride
- [3-(Trifluoromethyl)cyclopentyl]methanol Hydrochloride
- [3-(Trifluoromethyl)cyclopentyl]carboxylic Acid Hydrochloride
Uniqueness
Compared to similar compounds, [3-(Trifluoromethyl)cyclopentyl]hydrazine Hydrochloride is unique due to its hydrazine moiety, which imparts distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C6H12ClF3N2 |
|---|---|
Poids moléculaire |
204.62 g/mol |
Nom IUPAC |
[3-(trifluoromethyl)cyclopentyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C6H11F3N2.ClH/c7-6(8,9)4-1-2-5(3-4)11-10;/h4-5,11H,1-3,10H2;1H |
Clé InChI |
WAWZKDVBJXRYDM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC1C(F)(F)F)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


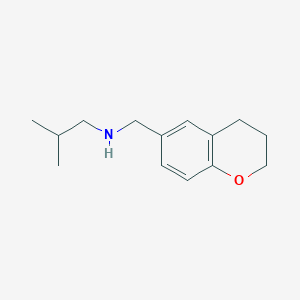
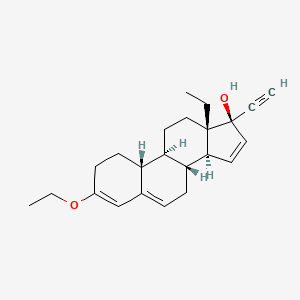
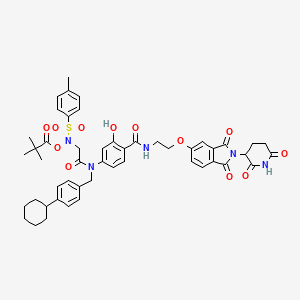
![(Acetato-O)[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)phenyl]mercury; 1-Phenyl-1H-Pyrrole-2,5-dione Mercury Complex](/img/structure/B13859501.png)
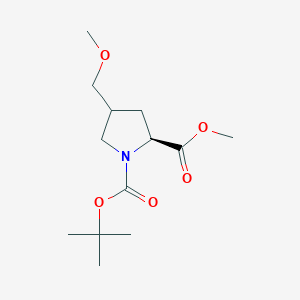
![N-[(3,5-dichlorophenyl)methyl]aniline](/img/structure/B13859525.png)
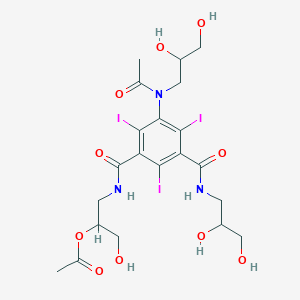

![N'-[2-(1,3-benzodioxol-5-yl)quinolin-6-yl]ethanimidamide](/img/structure/B13859544.png)
![2-amino-N-[1-(4-hydroxyphenyl)-3-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B13859545.png)
![N-[2-[[5,6-dimethyl-2-phenyl-7-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]acetamide](/img/structure/B13859552.png)
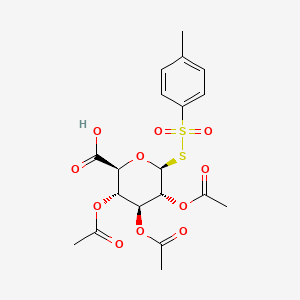
![N1-(3-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B13859565.png)
